9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, particularly as ligands that form stable complexes with various metal ions .
Preparation Methods
The synthesis of 9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves several steps. One common method includes the condensation of 6-arylmethylene-aminoquinolines with 1,3-cyclohexanedione and dimedone, followed by oxidation . The reaction conditions typically involve the use of sodium nitrite in acetic acid for the oxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed under specific conditions, although detailed reagents and conditions are less commonly documented.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include potassium permanganate for oxidation and sodium nitrite for specific transformations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of metal-based drugs.
Industry: It is used in the development of advanced functional materials, such as luminescent metallo-polymers.
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a chelating ligand. It forms stable complexes with metal ions through coordination bonds, which can influence various molecular targets and pathways. The specific pathways involved depend on the metal ion and the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar compounds include other phenanthroline derivatives, such as 1,10-phenanthroline and its various substituted forms. Compared to these compounds, 9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to its specific structural features, such as the naphthalene substitution and the dimethyl groups . These structural differences can lead to variations in chemical reactivity and coordination properties.
Properties
Molecular Formula |
C28H24N2O |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
9,9-dimethyl-12-naphthalen-1-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C28H24N2O/c1-28(2)15-23-27(24(31)16-28)26(19-10-5-8-17-7-3-4-9-18(17)19)25-20-11-6-14-29-21(20)12-13-22(25)30-23/h3-14,26,30H,15-16H2,1-2H3 |
InChI Key |
SPYUIEITMAIVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC6=CC=CC=C65)C(=O)C1)C |
Origin of Product |
United States |
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